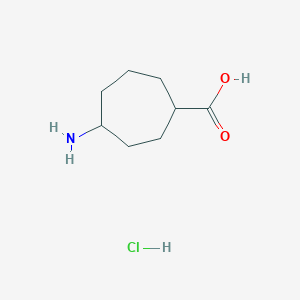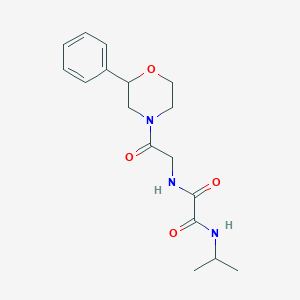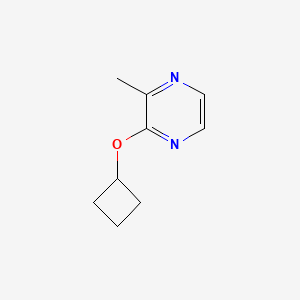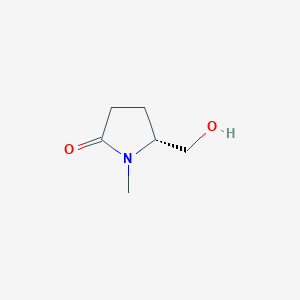![molecular formula C19H18ClN3O4S B2931821 N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide CAS No. 1251696-24-8](/img/structure/B2931821.png)
N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrrolidine ring . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The pyrrolidine ring is a common feature in many pharmaceuticals and is known for its versatility in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule, and its stereochemistry can influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine ring can undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar molecule and is often used as a solvent in organic chemistry .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Material Synthesis
- Heterocyclic compounds similar to the query compound are integral in the development of new materials with unique properties. For instance, thieno[2,3-b]pyridine derivatives have been synthesized and explored for their potential applications in electronics and photonics due to their interesting electronic properties (Bakhite et al., 2005). The research in this domain focuses on the synthesis of novel compounds that could serve as building blocks for advanced materials.
Pharmaceutical Applications
- Compounds featuring similar structural motifs have been evaluated for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. For example, new pyridothienopyrimidines and pyridothienotriazines have demonstrated in vitro antimicrobial activities (Abdel-rahman et al., 2002). This indicates that compounds with similar structures could be valuable in medicinal chemistry for creating new treatments against resistant microbial strains.
Chemical Synthesis and Catalysis
- The synthetic versatility of compounds featuring thieno[2,3-b]pyridine and related heterocycles is of great interest in catalysis and synthetic chemistry. They serve as key intermediates in the synthesis of more complex molecules with potential applications ranging from catalysis to biological activity modulation (Quiroga et al., 1999). Researchers are continually exploring the reactivity of these heterocycles to expand the toolkit available for complex molecule synthesis.
Advanced Functional Materials
- The incorporation of such heterocyclic structures into polymers and other macromolecules has been explored to modify material properties, such as thermal stability, electronic characteristics, and solubility. This research area aims to develop new materials for applications in electronics, coatings, and advanced composites (Yang & Lin, 1995). The detailed study of these compounds contributes to a better understanding of how structural modifications influence material properties.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-N-(3-chloro-4-methylphenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-8-5-6-10(7-11(8)20)21-16(25)13-14(24)12-9(2)15(19(27)23(3)4)28-18(12)22-17(13)26/h5-7H,1-4H3,(H,21,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPUOHVRYKYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)SC(=C3C)C(=O)N(C)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)


![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)
![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)